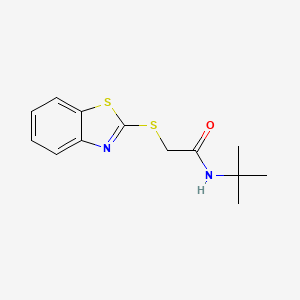![molecular formula C13H17NOS B5836407 N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This chemical compound is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body and play an important role in various physiological processes.
作用機序
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide exerts its effects by binding to the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the human body. There are two main types of cannabinoid receptors, CB1 and CB2, which are found in different tissues and play different roles in physiological processes. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.
Biochemical and Physiological Effects
The binding of N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide to the cannabinoid receptors leads to a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, inflammation, mood, appetite, and immune function. Additionally, this compound has been shown to have anti-tumor and anti-inflammatory effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a precise and controlled manner. Additionally, the synthesis method for this compound has been extensively optimized, allowing for large-scale production of the compound.
One of the main limitations of using N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide in lab experiments is its potential toxicity and side effects. This compound has been shown to have neurotoxic effects at high doses, which may limit its potential therapeutic applications.
将来の方向性
There are many future directions for research on N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide. One potential direction is the development of novel therapeutic applications for this compound, particularly in the treatment of chronic pain, inflammation, and mood disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method for this compound may be further optimized to improve its yield and purity.
合成法
The synthesis of N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step is the preparation of 4-methylbenzyl chloride, which is then reacted with sodium thiomethoxide to form the corresponding thioether. The thioether is then subjected to a cyclization reaction using cyclopropylcarbonyl chloride to form the final product, N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide. This synthesis method has been extensively optimized and can be performed on a large scale to produce high yields of the compound.
科学的研究の応用
N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body and play an important role in various physiological processes. The potential therapeutic applications of N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide include the treatment of chronic pain, inflammation, anxiety, and depression. Additionally, this compound has been studied for its potential anti-tumor and anti-inflammatory effects.
特性
IUPAC Name |
N-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-2-4-11(5-3-10)8-16-9-13(15)14-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDTZDKEFCVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)

![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)

![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)


![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)